Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2,6-dichloropurin-9-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFNNRKKJAICKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate?

An In-Depth Technical Guide to Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate for Researchers and Drug Development Professionals

Introduction

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a synthetic purine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure is built upon the versatile purine scaffold, a heterocyclic aromatic organic compound integral to nucleic acids and various coenzymes. The strategic placement of two chlorine atoms and an ethyl acetate group on the purine ring system imparts unique chemical properties and biological activities to the molecule, making it a valuable intermediate and a potential therapeutic agent. This guide provides a comprehensive overview of the structure, synthesis, properties, and applications of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate.

Chemical Structure and Properties

The foundational structure of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate consists of a purine core, which is a bicyclic system composed of a fused pyrimidine and imidazole ring. Key substitutions on this core define the molecule's reactivity and biological function.

Key Structural Features:

-

Purine Core: A bicyclic aromatic heterocycle that is a fundamental component of biologically ubiquitous molecules.

-

Dichlorination: Two chlorine atoms are substituted at the C2 and C6 positions of the purine ring. These halogen substitutions are crucial as they serve as reactive sites for nucleophilic substitution, allowing for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the chlorine atoms also influences the electronic properties of the purine ring.

-

N9-Alkylation: An ethyl acetate group is attached to the nitrogen at the 9-position of the purine ring. This addition enhances the lipophilicity of the molecule and can influence its interaction with biological targets.

Molecular Formula: C₉H₈Cl₂N₄O₂

CAS Number: 171827-50-2[1]

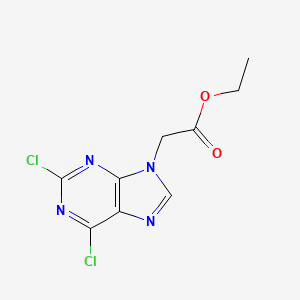

Below is a 2D representation of the chemical structure of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate.

Caption: 2D structure of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 275.09 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like DMF and DMSO | [2] |

Synthesis

The synthesis of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate typically proceeds via the N-alkylation of 2,6-dichloropurine. This reaction is a cornerstone for the creation of a wide array of N9-substituted purine derivatives.

General Synthetic Workflow:

The primary synthetic route involves the reaction of 2,6-dichloropurine with an appropriate ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base. The base deprotonates the N9-H of the purine, generating a nucleophilic purine anion that subsequently attacks the electrophilic carbon of the ethyl haloacetate.

Sources

A Technical Guide to Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate: Synthesis, Properties, and Applications in Oncology Research

This technical guide provides an in-depth overview of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, a synthetic purine derivative that has garnered significant interest within the drug development community. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the discovery of novel therapeutic agents. We will delve into its chemical identity, a detailed synthesis protocol, and its established anti-proliferative activities, providing a solid foundation for its application in oncology research.

Core Compound Identity and Physicochemical Properties

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a key intermediate and a biologically active molecule in its own right. The purine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. The dichloro-substitution at the 2 and 6 positions of the purine ring is a common strategy to create reactive sites for further chemical modification, while the N9-linked ethyl acetate moiety enhances its drug-like properties.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 171827-50-2 | [1] |

| Molecular Formula | C₉H₈Cl₂N₄O₂ | [1] |

| Molecular Weight | 275.09 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in DMSO and DMF | Inferred from synthesis protocols |

Synthesis of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate

The synthesis of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is typically achieved through the N-alkylation of 2,6-dichloropurine. This reaction is a cornerstone of purine chemistry, and understanding the nuances of this process is critical for obtaining a good yield and purity.

Underlying Principles of the Synthesis

The synthesis hinges on the nucleophilic character of the purine nitrogen atoms. 2,6-Dichloropurine possesses acidic protons on the imidazole ring nitrogens (N7 and N9). In the presence of a base, these protons can be abstracted, generating a purine anion that is a potent nucleophile. This anion can then react with an electrophile, in this case, ethyl bromoacetate, to form a new carbon-nitrogen bond.

A critical consideration in this synthesis is regioselectivity. The alkylation can occur at either the N7 or N9 position, leading to a mixture of isomers. The ratio of these isomers is influenced by several factors, including the choice of solvent, base, and reaction temperature. For many biological applications, the N9-substituted isomer is the desired product, necessitating chromatographic purification to isolate it from the N7-isomer.

Detailed Experimental Protocol

The following protocol is adapted from established methodologies for the N-alkylation of purines.[2]

Materials:

-

2,6-Dichloropurine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the purine.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the N9 and N7 isomers.

Synthesis Workflow Diagram

Caption: N-Alkylation synthesis workflow for Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate.

Applications in Drug Development and Oncology Research

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate has demonstrated significant potential as an anti-proliferative agent, making it a compound of interest in oncology research.

Cytotoxic Activity Against Human Cancer Cell Lines

Studies have shown that this compound exhibits potent cytotoxic effects against a panel of human solid tumor cell lines. Specifically, it has been evaluated against breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cell lines, demonstrating IC₅₀ values in the single-digit micromolar range.[2] This level of potency positions it as a promising lead compound for the development of novel anticancer therapeutics.

Induction of Apoptosis

The primary mechanism underlying its anti-proliferative effects is the induction of apoptosis, or programmed cell death.[2] This is a highly desirable characteristic for an anticancer agent, as it leads to the selective elimination of cancer cells with minimal damage to surrounding healthy tissue. The selective activity against melanoma cell lines via apoptosis is a particularly noteworthy finding, suggesting a potential therapeutic niche for this class of compounds.[2]

Mechanism of Action Visualization

Caption: Generalized pathway for apoptosis induction by the title compound.

Future Directions and Conclusion

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate serves as a valuable molecular probe and a promising starting point for the development of more potent and selective anticancer agents. The presence of two chlorine atoms provides synthetic handles for the introduction of various substituents at the 2 and 6 positions, enabling the exploration of structure-activity relationships and the optimization of its pharmacological profile.

Future research efforts could focus on:

-

Kinase Profiling: Many purine derivatives are known to be kinase inhibitors. A comprehensive kinase screen could identify specific molecular targets of this compound.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models is a critical next step to validate its therapeutic potential.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug candidate.

References

-

Campos, J. M., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 77, 345-353. [Link]

-

Reagentia. (n.d.). Ethyl 2-(2,6-Dichloro-9H-Purin-9-Yl)Acetate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate for Research and Development

Introduction: The Strategic Importance of a Key Intermediate

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, a substituted purine analog, represents a critical starting material and key intermediate in the synthesis of a wide range of biologically active molecules. Purine analogs are a cornerstone of medicinal chemistry, designed to mimic endogenous purines like adenine and guanine, thereby interfering with nucleic acid synthesis and cellular proliferation.[1][2] This mechanism makes them potent agents in the development of therapeutics, particularly in oncology and virology.[1][3]

The dichloro-substituted purine core of this specific molecule offers versatile reactivity, allowing for selective functionalization at the 2- and 6-positions. This has made it an attractive scaffold for synthesizing compounds targeting kinases and other enzymes involved in critical cell signaling pathways. Given its role as a foundational building block, the quality, purity, and consistency of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate are paramount. The success of a multi-step synthesis and the validity of subsequent biological assays depend entirely on the integrity of this starting material. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and validating commercial suppliers of this crucial chemical intermediate.

The Sourcing Challenge: Beyond a Simple Purchase Order

Sourcing specialized chemical intermediates is not merely a transactional process; it is the first critical step in the experimental workflow. The primary challenge lies in ensuring batch-to-batch consistency and verifying the purity profile of the material. Seemingly minor impurities, such as regioisomers (e.g., the N7-alkylated isomer) or residual starting materials from the synthesis, can have profound downstream consequences.[3][4] These can range from failed reactions and misleading biological data to significant delays in research timelines.

Therefore, a robust supplier qualification process is not an administrative hurdle but a fundamental component of good scientific practice, echoing the principles of Good Manufacturing Practices (GMP) applied to early-stage research materials.[5][6][7] Key considerations include the supplier's transparency regarding analytical data, their quality management systems, and their ability to provide consistent material over the lifetime of a project.

Landscape of Commercial Suppliers

A number of chemical suppliers list Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (CAS Number: 54556-98-8 is often misattributed to this compound, the correct CAS is not uniformly cited across suppliers, necessitating careful verification by structure) in their catalogs. These range from large, multinational corporations to smaller, specialized chemical synthesis labs. The table below provides a comparative overview of representative suppliers.

Table 1: Comparative Analysis of Select Commercial Suppliers

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | SML0602 (for a related compound) | ≥98% (HPLC) | 5 mg - 100 mg | Often provides detailed analytical data and has a robust quality system. Note: Direct match may vary. |

| Cayman Chemical | Varies | ≥98% | 1 mg - 50 mg | Known for well-characterized biochemicals, often provides biological activity context. |

| Santa Cruz Biotechnology | Varies | ≥98% | 100 mg - 1 g | Broad catalog, important to request lot-specific data. |

| BLDpharm | 56791-59-4 (for a related compound) | >98.0% | 1 g - 25 g | Offers a range of building blocks, often at larger scales. |

| Reagentia | R01EFNQ | Not specified | 100 mg - 1 g | Catalog supplier, requires diligent request for Certificate of Analysis.[8] |

Note: Product numbers, CAS numbers, and availability are subject to change. This table is for illustrative purposes and researchers must verify current information directly with suppliers.

A Framework for Supplier Qualification and Selection

Selecting a supplier should be a systematic, data-driven process. Simply choosing the lowest-cost option without thorough vetting introduces significant project risk. The following workflow and protocol outline a best-practice approach to supplier qualification.

Supplier Qualification Workflow

This diagram illustrates the logical flow for evaluating and approving a new supplier for a critical intermediate.

Caption: Workflow for qualifying a new chemical supplier.

Protocol: Evaluating a Supplier's Certificate of Analysis (CoA)

The CoA is the single most important document in the initial screening phase. Do not rely on catalog specifications alone; always request a lot-specific CoA.

Objective: To verify the identity, purity, and quality of a specific batch of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate from a potential supplier.

Methodology:

-

Identity Verification:

-

¹H NMR (Proton NMR): Cross-reference the provided spectrum with the known chemical structure.

-

Look for the characteristic ethyl ester signals (a triplet and a quartet).

-

Identify the singlet for the methylene group connecting the purine and the ester.

-

Confirm the presence of the purine aromatic protons.

-

The absence of unexpected signals is as important as the presence of expected ones.

-

-

Mass Spectrometry (MS): Check for the correct molecular ion peak (M+H)+ corresponding to the compound's molecular weight (C9H8Cl2N4O2 ≈ 275.09 g/mol ).

-

-

Purity Assessment:

-

HPLC/UPLC: This is the gold standard for purity determination.

-

The CoA should state the purity as a percentage (e.g., >98% by area).

-

Examine the chromatogram. The main peak should be sharp and symmetrical.

-

Pay close attention to any secondary peaks. Are they identified? What are their percentages? An unidentified peak >0.5% warrants further questions.

-

-

NMR Integration: The integration of the NMR spectrum should be consistent with the assigned structure and show no significant impurities.

-

-

Review of Other Data:

-

Appearance: Should be listed (e.g., "White to off-white solid").

-

Date of Analysis: Ensure the data is recent.

-

Lot Number: Confirms the data is specific to the material you would receive.

-

Protocol: Incoming Quality Control (QC)

Once a supplier is selected and the material is received, in-house verification is a non-negotiable step to ensure trustworthiness in your experimental pipeline.[6][9] This self-validating system protects your research from the costly consequences of using substandard material.

Incoming QC Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Good Manufacturing Practices • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. sampanenterprises.com [sampanenterprises.com]

- 8. Ethyl 2-(2,6-Dichloro-9H-Purin-9-Yl)Acetate (1 x 1 g) | Reagentia [reagentia.eu]

- 9. nafdac.gov.ng [nafdac.gov.ng]

Purity and stability of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate

An In-depth Technical Guide to the Purity and Stability of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate

Executive Summary

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a key intermediate in the synthesis of various biologically active purine analogs. Its high purity and stability are critical for the successful development of downstream products, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the synthesis, purification, and in-depth analysis of this compound. It details robust analytical methodologies for purity determination and outlines a systematic approach to evaluating its stability under various stress conditions. The protocols and insights presented herein are intended for researchers, scientists, and professionals in drug development to ensure the quality and reliability of this important building block.

Chemical Identity and Physicochemical Properties

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a derivative of 2,6-dichloropurine, featuring an ethyl acetate group attached at the N9 position of the purine ring.

-

IUPAC Name: Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate

-

CAS Number: 171827-50-2[1]

-

Molecular Formula: C9H8Cl2N4O2

-

Molecular Weight: 275.09 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in organic solvents like DMF, DMSO, and ethyl acetate. Limited solubility in water. | [2] |

| Melting Point | Not specified, but the parent compound, 2,6-dichloropurine, has a melting point of 180-182 °C. | [3] |

Synthesis and Purification

The synthesis of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is typically achieved through the N-alkylation of 2,6-dichloropurine.[4] This reaction is regioselective, with the alkylation predominantly occurring at the N9 position.

Synthetic Pathway

The most common synthetic route involves the reaction of 2,6-dichloropurine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a weak base.

Caption: Synthetic workflow for Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate.

Detailed Synthetic Protocol

-

Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 equivalents) to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

Purification

The crude product, which may contain the N7-alkylated isomer, is purified by column chromatography on silica gel.[5]

-

Column Preparation: A silica gel column is prepared using a suitable solvent system, typically a gradient of ethyl acetate in hexane.

-

Loading: The crude product is dissolved in a minimal amount of dichloromethane and loaded onto the column.

-

Elution: The column is eluted with the chosen solvent system, and fractions are collected.

-

Analysis: The fractions are analyzed by TLC to identify those containing the pure N9-isomer.

-

Isolation: The pure fractions are combined and the solvent is evaporated to yield the final product.

Purity Assessment

A robust analytical method is essential to ensure the purity of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

HPLC-UV Method

A stability-indicating HPLC method can be developed and validated to separate the main compound from its potential impurities and degradation products.[6][7]

Table 2: HPLC-UV Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm and 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

digraph "Purity_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Sample [label="Test Sample"]; Preparation [label="Dissolve in Mobile Phase", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Injection [label="HPLC Injection", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="C18 Reverse-Phase\nChromatography", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="UV Detection\n(254 nm / 275 nm)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Chromatogram\n(Peak Area, Retention Time)"]; Analysis [label="Purity Calculation\n(% Area)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Certificate of Analysis", shape=note, style=filled, fillcolor="#FFFFFF"];

Sample -> Preparation; Preparation -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Data; Data -> Analysis; Analysis -> Report; }

Caption: Workflow for purity analysis of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate by HPLC.

Other Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and check for impurities.

-

Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight and identify unknown impurities or degradation products.

Stability Profile and Degradation Pathways

Forced degradation studies are crucial to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8]

Forced Degradation Protocol

The compound should be subjected to stress under the following conditions as per ICH guidelines:

Table 3: Forced Degradation Conditions

| Stress Condition | Details |

| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Basic Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 80 °C for 48 hours |

| Photolytic Degradation | Solid state, exposed to UV (200 Wh/m²) and visible light (1.2 million lux hours) |

Postulated Degradation Pathways

The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to nucleophilic substitution, which is the primary degradation pathway.[2]

-

Hydrolysis: Under acidic or basic conditions, one or both chlorine atoms can be hydrolyzed to hydroxyl groups, forming the corresponding mono- and di-hydroxy purine derivatives.

-

Oxidation: The purine ring itself can be susceptible to oxidation, although the primary degradation is expected to be hydrolysis.

Sources

- 1. Ethyl 2-(2,6-Dichloro-9H-Purin-9-Yl)Acetate (1 x 1 g) | Reagentia [reagentia.eu]

- 2. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]

- 3. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent [mdpi.com]

- 6. zenodo.org [zenodo.org]

- 7. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajpsonline.com [ajpsonline.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (CAS No. 171827-50-2).[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the parent compound, 2,6-Dichloropurine, and general principles of laboratory safety. The guide is intended for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds. The focus is on providing a robust framework for risk assessment and the implementation of safe laboratory practices.

Introduction and Scope

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a purine derivative of interest in medicinal chemistry and drug discovery. As with many novel or specialized chemical entities, comprehensive, publicly available safety data may be sparse. This guide addresses this gap by inferring potential hazards and outlining rigorous handling protocols based on the known safety profile of its structural precursor, 2,6-Dichloropurine.[2][3][4] The underlying principle of this guide is the precautionary approach, treating the compound as potentially hazardous until proven otherwise.

The causality behind this approach is rooted in the structure-activity relationship of chemical hazards. The dichloropurine moiety is known to be biologically active and potentially toxic. Therefore, it is prudent to assume that the ethyl acetate derivative will exhibit a similar or related hazard profile. This guide is structured to provide a logical progression from hazard identification to practical implementation of safety measures, ensuring a self-validating system of laboratory safety.

Compound Identification and Inferred Hazard Classification

Chemical Name: Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate Synonyms: Not widely available CAS Number: 171827-50-2[1] Molecular Formula: C9H8Cl2N4O2 Molecular Weight: 275.09 g/mol

Inferred GHS Hazard Classification

The hazard classification presented below is extrapolated from the known hazards of 2,6-Dichloropurine.[2][3][4]

| Hazard Class | Hazard Category | Inferred Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[2][3] |

GHS Pictograms:

Signal Word: Danger [5]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective of engineering controls and PPE is to minimize exposure to the chemical. The selection of appropriate controls is a critical decision in ensuring laboratory safety.

Engineering Controls

-

Ventilation: All handling of solid Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[6]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following should be considered the minimum requirement:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[2][5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

-

Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn and kept fastened.[6]

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[6]

Workflow for Donning and Doffing PPE

Caption: Decision tree for responding to a chemical spill in the laboratory.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. [2][5]Do not allow the chemical to enter drains. [6]Contaminated packaging should be treated as hazardous waste.

Conclusion

References

-

Reagentia. (n.d.). Ethyl 2-(2,6-Dichloro-9H-Purin-9-Yl)Acetate (1 x 1 g). Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Ethyl acetate - IDLH. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(9H-purin-6-yl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Reactivity of the Chlorine Atoms in Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a cornerstone building block in contemporary medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The synthetic versatility of this molecule is anchored in the differential reactivity of its two chlorine atoms at the C2 and C6 positions of the purine core. This guide provides a detailed exploration of the regioselective nucleophilic aromatic substitution (SNAr) reactions that characterize this scaffold. We will delve into the mechanistic underpinnings of this selectivity, present field-proven experimental protocols for the controlled functionalization of each position, and offer quantitative insights to inform reaction optimization.

Introduction: The Strategic Importance of the 2,6-Dichloropurine Scaffold

The purine nucleus is a privileged heterocyclic motif, forming the core of essential biomolecules and a vast array of pharmacologically active compounds.[1] In the realm of drug discovery, the 2,6-disubstituted purine framework has proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors. The ability to strategically introduce diverse functionalities at the C2 and C6 positions is paramount for modulating target affinity, selectivity, and pharmacokinetic properties.

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, a derivative of 2,6-dichloropurine, serves as a key intermediate in the synthesis of these complex molecules.[2] The two chlorine atoms on the purine ring are susceptible to nucleophilic displacement, but they exhibit distinct reactivity profiles, allowing for a stepwise and controlled elaboration of the molecular structure. Understanding and harnessing this differential reactivity is fundamental to the efficient and rational design of novel purine-based therapeutics.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Purine Ring

The substitution of the chlorine atoms on the purine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4][5] This process is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems. The SNAr mechanism generally involves two key steps:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The electron-withdrawing nature of the purine's nitrogen atoms facilitates this attack by delocalizing the negative charge.

-

Elimination of the Leaving Group: The aromaticity of the purine ring is restored through the expulsion of the leaving group (chloride ion).

The rate of the SNAr reaction is influenced by several factors, including the strength of the nucleophile, the stability of the Meisenheimer complex, and the nature of the leaving group. The presence of electron-withdrawing groups on the aromatic ring enhances the rate of reaction by stabilizing the negatively charged intermediate.[3][6]

Regioselective Reactivity: The C6 vs. C2 Chlorine

The central theme in the chemistry of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is the pronounced difference in reactivity between the C6 and C2 chlorine atoms. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. [2][7][8] This regioselectivity is a consequence of the electronic landscape of the purine ring.

The C6 position is flanked by two nitrogen atoms (N1 and the imidazole nitrogen N7), which exert a strong electron-withdrawing inductive effect, making the C6 carbon more electrophilic and thus more prone to nucleophilic attack. Conversely, the C2 position is adjacent to only one nitrogen atom in the pyrimidine ring (N1 and N3). This difference in the electronic environment leads to a lower activation energy for the formation of the Meisenheimer complex at the C6 position.

This differential reactivity allows for a sequential and selective functionalization strategy. Milder reaction conditions or less reactive nucleophiles will typically result in substitution exclusively at the C6 position, leaving the C2 chlorine intact for subsequent transformations under more forcing conditions.

Experimental Protocols for Selective Functionalization

The ability to selectively modify the C6 and C2 positions is a powerful tool for generating diverse libraries of purine derivatives. Below are detailed, field-proven protocols for the selective amination of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate.

Selective Amination at the C6 Position

This protocol describes the selective substitution of the C6 chlorine with an amine, a common transformation in the synthesis of kinase inhibitors.

Table 1: Reagents and Materials for Selective C6 Amination

| Reagent/Material | Grade | Supplier |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | ≥98% | Commercially Available |

| Amine (e.g., Aniline) | Reagent Grade | Commercially Available |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| n-Butanol | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Sodium Sulfate | Commercially Available |

Step-by-Step Methodology:

-

To a solution of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (1.0 eq) in n-butanol, add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 117 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired C6-aminated purine derivative.

Subsequent Amination at the C2 Position

Following the successful functionalization of the C6 position, the less reactive C2 chlorine can be displaced under more vigorous conditions.

Table 2: Reagents and Materials for C2 Amination

| Reagent/Material | Grade | Supplier |

| Ethyl 2-(6-amino-2-chloro-9H-purin-9-yl)acetate derivative | Synthesized as per 4.1 | |

| Amine (e.g., Cyclopropylamine) | Reagent Grade | Commercially Available |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Water | Deionized | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Sodium Sulfate | Commercially Available |

Step-by-Step Methodology:

-

In a sealed tube, dissolve the C6-substituted-2-chloropurine derivative (1.0 eq) in 1,4-dioxane.

-

Add the second amine (2.0-3.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Heat the reaction mixture to a higher temperature, typically in the range of 120-150 °C, and monitor the reaction progress.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude 2,6-disubstituted purine derivative by column chromatography or recrystallization.

Visualization of Reaction Pathways

The sequential functionalization of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate can be visualized through the following workflow diagram.

Caption: Workflow for the sequential substitution on the dichloropurine core.

Quantitative Data Summary

The efficiency of these selective substitution reactions is highly dependent on the nucleophile and reaction conditions. The following table provides a representative summary of expected yields for various amines.

Table 3: Representative Yields for Selective Amination Reactions

| C6-Nucleophile (Amine 1) | C6-Substitution Yield (%) | C2-Nucleophile (Amine 2) | C2-Substitution Yield (%) |

| Aniline | 85-95 | Cyclopropylamine | 70-85 |

| Benzylamine | 80-90 | Morpholine | 75-90 |

| p-Toluidine | 88-96 | Piperidine | 78-88 |

Yields are approximate and can vary based on the specific substrate and reaction scale.

Conclusion: A Versatile Platform for Drug Discovery

The well-defined and predictable reactivity of the chlorine atoms in Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate makes it an exceptionally valuable and versatile building block in medicinal chemistry. The pronounced electrophilicity of the C6 position allows for selective functionalization under relatively mild conditions, preserving the C2 position for subsequent, more demanding transformations. This stepwise approach provides a robust and efficient strategy for the synthesis of diverse libraries of 2,6-disubstituted purine analogues, which are crucial for the development of novel kinase inhibitors and other targeted therapies. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher working in this critical area of drug discovery.

References

-

Facile and Practical Synthesis of 2,6-Dichloropurine. (2015). ResearchGate. [Link]

-

Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. (2018). ResearchGate. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. (2009). ResearchGate. [Link]

-

Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. (2007). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2021). National Institutes of Health. [Link]

-

Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

-

Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (1977). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Direct Regioselective C-H Cyanation of Purines. (2023). MDPI. [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2021). ACS Omega. [Link]

-

Nucleophilic Substitution Reactions. drmurugesanchemistry.blogspot.com. [Link]

-

Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. (2004). ResearchGate. [Link]

-

Industrialized Synthesis of 2,6-Dithiopurine and 2,6-Dichloropurine. (2005). Journal of East China University of Science and Technology. [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. (2013). PubMed. [Link]

- Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl. (1967).

-

Concerted Nucleophilic Aromatic Substitutions. (2020). National Institutes of Health. [Link]

-

Ethyl 2-(2,6-Dichloro-9H-Purin-9-Yl)Acetate (1 x 1 g). Reagentia. [Link]

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. fishersci.se [fishersci.se]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Therapeutic Promise: A Technical Guide to the Potential Biological Targets of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. Among these, Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate and its derivatives have emerged as a promising class of compounds with significant cytotoxic and potential antiviral activities. This in-depth technical guide synthesizes the current understanding of their potential biological targets, providing a scientifically grounded framework for researchers and drug development professionals. By dissecting the structure-activity relationships, exploring established mechanisms of related purine analogs, and proposing robust experimental workflows for target validation, this guide aims to accelerate the translation of these promising molecules into novel therapeutics. We will delve into the compelling evidence pointing towards protein kinases, particularly cyclin-dependent kinases (CDKs), as primary targets, while also considering other plausible interactions within the cellular machinery.

Introduction: The Significance of the 2,6-Dichloropurine Scaffold

Purine analogs are antimetabolites that structurally mimic endogenous purines, enabling them to interfere with essential cellular processes such as DNA and RNA synthesis.[1][2][3][4] This interference can lead to the arrest of the cell cycle and the induction of apoptosis, making them valuable agents in the treatment of cancer and viral infections.[5][6] The 2,6-dichloropurine core is a particularly versatile starting point for the synthesis of novel therapeutic candidates due to the reactivity of the chlorine atoms at the 2 and 6 positions, which allows for a wide range of chemical modifications.[7]

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate itself has demonstrated potent cytotoxic effects against a panel of human solid tumor cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361), exhibiting IC50 values in the single-digit micromolar range.[8] This pronounced bioactivity underscores the therapeutic potential of this chemical series and necessitates a thorough investigation into its molecular mechanisms of action to guide further drug development efforts.

Prime Suspects: Protein Kinases as a Major Target Class

A substantial body of evidence points towards protein kinases as a primary target for purine analogs.[9] These enzymes play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of kinases is particularly amenable to inhibition by small molecules that mimic the purine structure of ATP.

Cyclin-Dependent Kinases (CDKs): The Gatekeepers of the Cell Cycle

The progression of the cell cycle is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[5] The aberrant activity of CDKs is a common feature of cancer cells, leading to uncontrolled proliferation. Several purine analogs have been identified as potent inhibitors of CDKs.[10][11] For instance, the substituted purine roscovitine is a well-characterized CDK inhibitor that has been investigated in clinical trials.

Given that Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate derivatives induce cytotoxicity, it is highly probable that they exert their effects through the inhibition of one or more CDKs. The substitution pattern at the C2, N6, and N9 positions of the purine ring is known to be critical for CDK inhibitory activity.[10][11] The ethyl acetate moiety at the N9 position of the core compound likely plays a significant role in its interaction with the kinase active site.

The following diagram illustrates the central role of CDKs in cell cycle progression and their potential inhibition by purine analogs.

Caption: Potential inhibition of Cyclin-Dependent Kinases (CDKs) by purine analogs, leading to cell cycle arrest.

Broadening the Horizon: Other Potential Cellular Targets

While kinases represent a highly probable target class, the multifaceted nature of purine analogs suggests that other cellular components may also be affected.

DNA and RNA Polymerases

As mimics of endogenous purines, these derivatives have the potential to interfere with the machinery of nucleic acid synthesis. Purine analogs can be metabolized into their nucleotide counterparts and subsequently incorporated into growing DNA and RNA chains, leading to chain termination and the disruption of replication and transcription.[6] Furthermore, some purine analogs can directly inhibit the activity of DNA and RNA polymerases.[4]

Enzymes of Purine Metabolism

The biosynthesis and metabolism of purines are tightly regulated processes involving a cascade of enzymatic reactions. Purine analogs can inhibit key enzymes in these pathways, leading to a depletion of the nucleotide pools necessary for nucleic acid synthesis and cellular energy metabolism.[1]

Signal Transducer and Activator of Transcription 3 (STAT3)

Recent studies have identified some 2,6-disubstituted purine derivatives as inhibitors of STAT3, a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion.[12] This suggests that the therapeutic effects of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate derivatives could be mediated, at least in part, through the modulation of the STAT3 signaling pathway.

A Roadmap for Discovery: Experimental Validation of Biological Targets

The identification and validation of the biological targets of a novel compound series are critical steps in the drug discovery process. The following section outlines a logical and robust experimental workflow for elucidating the mechanism of action of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate derivatives.

Caption: A streamlined workflow for the identification and validation of biological targets.

Step-by-Step Experimental Protocols

Protocol 1: Kinase Panel Screening

-

Objective: To perform a broad screen of the compound's activity against a large panel of purified kinases.

-

Methodology:

-

Select a commercially available kinase screening panel (e.g., Eurofins, Reaction Biology).

-

Provide the Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate derivative at a single high concentration (e.g., 10 µM) to assess the percentage of inhibition for each kinase.

-

For hits showing significant inhibition (e.g., >50%), perform dose-response curves to determine the IC50 values.

-

-

Expected Outcome: A list of kinases that are potently inhibited by the compound, providing initial leads for further investigation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the engagement of the target kinase by the compound in a cellular context.

-

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Analyze the soluble fraction of the target protein at each temperature by Western blotting.

-

A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

-

Expected Outcome: Validation of the compound's ability to bind to the putative target protein within the complex cellular environment.

Protocol 3: Western Blot Analysis of Downstream Signaling

-

Objective: To assess the functional consequences of target inhibition on downstream signaling pathways.

-

Methodology:

-

Treat cancer cell lines with increasing concentrations of the compound for a defined period.

-

Prepare cell lysates and perform Western blot analysis using antibodies against the phosphorylated and total forms of downstream substrates of the target kinase (e.g., for CDK2, analyze pRb levels).

-

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of the downstream substrate, providing functional evidence of target inhibition in cells.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Single-digit micromolar | [8] |

| HCT-116 | Colon Cancer | Single-digit micromolar | [8] |

| A-375 | Melanoma | Single-digit micromolar | [8] |

| G-361 | Melanoma | Single-digit micromolar | [8] |

Conclusion and Future Directions

The available evidence strongly suggests that Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate and its derivatives are a promising class of anti-cancer agents, with protein kinases, particularly CDKs, being the most likely biological targets. The proposed experimental workflow provides a clear path for the definitive identification and validation of these targets. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, elucidating the precise molecular interactions through techniques such as X-ray crystallography will be invaluable for rational drug design. The exploration of these derivatives as antiviral agents also warrants further investigation. A thorough understanding of the molecular targets and mechanisms of action will be paramount in unlocking the full therapeutic potential of this exciting class of purine analogs.

References

-

Taylor & Francis Online. (n.d.). Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. Retrieved from [Link]

-

University of East Anglia. (n.d.). Inhibition of cyclin-dependent kinases by purine analogues. Retrieved from [Link]

-

YouTube. (2023, March 23). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures. Retrieved from [Link]

-

PubMed. (1994, September 1). Inhibition of cyclin-dependent kinases by purine analogues. Retrieved from [Link]

-

PubMed. (1997, January 15). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. Retrieved from [Link]

-

PubMed. (2014, April 9). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. Retrieved from [Link]

-

PubMed. (1991). Metabolism and action of purine nucleoside analogs. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

-

NCBI Bookshelf. (2014, July 14). Purine Analogues. Retrieved from [Link]

-

ResearchGate. (2023, August 7). Mechanism of action of purine analogues in chronic lymphocytic leukaemia. Retrieved from [Link]

-

Wikipedia. (n.d.). Purine analogue. Retrieved from [Link]

-

PubMed Central. (n.d.). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Purine Analogues as Kinase Inhibitors: A Review. Retrieved from [Link]

-

PubMed. (2019, October 1). Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Purine analogue - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]

- 8. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 11. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Medicinal Chemist's Guide to Purine Analogs: From Mechanism to Clinical Application

Introduction: The Enduring Legacy of Purine Mimicry in Medicine

Purine analogs represent a cornerstone of modern chemotherapy and immunology. These structural mimics of the endogenous purines, adenine and guanine, are masterful impostors at the molecular level.[1] By presenting themselves as legitimate substrates for the enzymes involved in nucleic acid synthesis and cellular metabolism, they effectively sabotage these critical pathways.[2] Their significance in medicinal chemistry stems from their profound ability to halt the proliferation of rapidly dividing cells, a hallmark of cancer, and to modulate the immune system.[3]

The journey of purine analogs began with the synthesis of 6-mercaptopurine (6-MP) and its subsequent demonstration of antineoplastic activity in the 1950s.[4] This discovery validated the "antimetabolite" theory and opened a new chapter in drug development. Since then, medicinal chemists have rationally designed generations of these agents—modifying the purine core and the attached sugar moiety—to enhance efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical review of the core principles of purine analog chemistry, their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate them.

Part 1: The Molecular Sabotage—Mechanisms of Action

The therapeutic efficacy of purine analogs is rooted in their ability to disrupt purine metabolism through several key mechanisms. Critically, most purine analogs are pro-drugs; they must be anabolized intracellularly to their active nucleotide (mono-, di-, or triphosphate) forms to exert their effects.[2][5] This bioactivation is often a key determinant of their selectivity.

The primary mechanisms include:

-

Inhibition of de novo Purine Biosynthesis: After conversion to its ribonucleotide, thioinosine monophosphate (TIMP), 6-mercaptopurine acts as a potent feedback inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[4] This starves the cell of the necessary building blocks for DNA and RNA.

-

Inhibition of Key Enzymes: The triphosphate forms of many purine analogs are potent inhibitors of enzymes crucial for DNA replication and repair. Fludarabine and Cladribine triphosphates, for example, inhibit DNA polymerases and ribonucleotide reductase, the latter being responsible for converting ribonucleotides to the deoxyribonucleotides required for DNA synthesis.[6]

-

Incorporation into Nucleic Acids: Analogs like Thioguanine and Fludarabine can be incorporated into both DNA and RNA.[4] This incorporation disrupts the integrity of the nucleic acid chains, leading to strand breaks, stalling of replication forks, and ultimately triggering programmed cell death, or apoptosis.[3]

The following diagram illustrates the central pathways of purine analog bioactivation and their subsequent interference with cellular machinery.

Caption: General mechanism of action of purine analogs leading to apoptosis.[3]

Part 2: Classification and Key Clinical Agents

Purine analogs can be classified based on their core structure (adenine vs. guanine analogs) or their chemical nature (nucleobase vs. nucleoside analogs).

| Class | Key Agents | Primary Indications |

| Thiopurines | 6-Mercaptopurine (6-MP), Thioguanine, Azathioprine | Acute Lymphoblastic Leukemia (ALL), Inflammatory Bowel Disease[7] |

| Adenosine Analogs | Fludarabine, Cladribine, Pentostatin, Clofarabine, Nelarabine | Chronic Lymphocytic Leukemia (CLL), Hairy Cell Leukemia, Acute Myeloid Leukemia (AML)[6][8] |

| Guanine Analogs | Acyclovir, Ganciclovir, Penciclovir | Viral Infections (Herpes Simplex, Cytomegalovirus) |

Comparative Cytotoxicity

The choice of agent often depends on the malignancy type. The following table summarizes representative cytotoxicity data for key purine analogs against leukemia cell lines, illustrating their potent, often sub-micromolar, activity.

| Purine Analog | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04 | [3] |

| Fludarabine | CCRF-CEM | T-cell Leukemia | ~0.1-1.0 (inferred) | [6] |

| Mercaptopurine | HL-60 | Acute Promyelocytic Leukemia | Potency is ~200x less than Thioguanine | [9] |

| Thioguanine | HL-60 | Acute Promyelocytic Leukemia | Highly potent, modulated by hypoxanthine | [9] |

| Clofarabine | HL-60 | Acute Promyelocytic Leukemia | Synergistic with Fludarabine + Busulfan | [8] |

Note: IC₅₀ values can vary significantly based on assay conditions and exposure time. The data presented is for comparative illustration.

Part 3: Structure-Activity Relationships (SAR) and Drug Design

The evolution of purine analogs is a testament to the power of medicinal chemistry. SAR studies have guided the modification of the purine scaffold to improve target specificity, metabolic stability, and cell permeability.

-

C2 Position: Substitution at the C2 position has been a fruitful strategy. The addition of a fluorine atom to arabinosyladenine to create Fludarabine significantly increases its resistance to deamination by adenosine deaminase (ADA), thereby prolonging its half-life and enhancing its therapeutic window.

-

C6 Position: The C6 position is critical for interaction with purine-binding enzymes. Replacing the amine group with a thiol in adenine and guanine yielded the foundational drugs 6-mercaptopurine and thioguanine. More recently, C6-substituted purines have been explored as potent and selective kinase inhibitors, a major class of modern targeted therapies.[10][11] Late-stage functionalization at this position using modern cross-coupling methods allows for the rapid generation of diverse compound libraries for screening.[10]

-

Sugar Moiety: The sugar component dictates the drug's classification as a nucleoside and profoundly impacts its biological activity. The arabinose sugar in Fludarabine, instead of the natural ribose, makes it a better substrate for deoxycytidine kinase for activation and a stronger inhibitor of DNA polymerases. Acyclic sugar mimics, as seen in the antiviral Acyclovir , lead to obligate chain termination upon incorporation into DNA, a key mechanism for their antiviral effect.

Part 4: Synthesis of Clinically Important Analogs

The ability to efficiently synthesize these complex molecules is paramount for their clinical use and further development.

Synthesis of 6-Mercaptopurine

A common laboratory and industrial synthesis involves the treatment of hypoxanthine with a thionating agent like phosphorus pentasulfide.[4]

-

Starting Material: Hypoxanthine.

-

Reagent: Phosphorus pentasulfide (P₄S₁₀).

-

Reaction: The oxygen at the C6 position of the hypoxanthine ring is replaced by a sulfur atom. This is a direct thionation reaction.

-

Product: 6-Mercaptopurine.

Another route involves converting hypoxanthine to 6-chloropurine using phosphoryl chloride (POCl₃), followed by displacement of the chloride with a sulfur source like thiourea.[1][12]

Synthesis of Fludarabine

The synthesis of fludarabine is more complex, often involving the coupling of a protected arabinose sugar derivative with a modified purine base. Chemo-enzymatic methods have become powerful tools for this purpose.

-

Enzymatic Transglycosylation: A key strategy involves using enzymes like purine nucleoside phosphorylase (PNP).[13]

-

Reactants: 2-fluoroadenine (the purine base) is reacted with a sugar donor like 9-β-D-arabinofuranosyl-uracil (Ara-U) in the presence of bacterial cells (e.g., Enterobacter aerogenes) that express the necessary enzymes.[5][14]

-

Mechanism: The enzyme cleaves the glycosidic bond in Ara-U and transfers the arabinofuranosyl moiety to the N9 position of 2-fluoroadenine.

-

Purification: The crude fludarabine is often purified via an acetylation/deacetylation process to remove impurities before final phosphorylation to yield the active drug, fludarabine phosphate.[5]

Part 5: Experimental Protocols for Evaluation

Evaluating the efficacy and mechanism of new purine analogs requires a robust set of biochemical and cell-based assays. Below are representative protocols for determining cytotoxicity and target enzyme inhibition.

Protocol 1: MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.[15]

Causality: This assay is a cornerstone of anticancer drug screening because it provides a quantitative measure of a compound's ability to reduce the viability of a cancer cell population. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is catalyzed by NAD(P)H-dependent oxidoreductases in metabolically active cells.[15] Therefore, the intensity of the purple color is a direct proxy for the number of living, respiring cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HL-60 leukemia cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow cells to attach and resume growth.[3]

-

Compound Treatment: Prepare serial dilutions of the test purine analog in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a defined period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate the plate for 4 hours at 37°C. Viable cells will convert the MTT to insoluble purple formazan crystals.[15]

-

Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS/HCl solution) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: High-Throughput Screening (HTS) Workflow

The discovery of novel purine analogs often begins with screening large chemical libraries. The following workflow illustrates a typical HTS cascade for identifying new enzyme inhibitors.

Caption: A typical high-throughput screening workflow for enzyme inhibitor discovery.

Part 6: Challenges and Future Directions

Despite their success, purine analogs face challenges, primarily drug resistance and toxicity. Resistance can emerge through several mechanisms, including decreased activity of the activating enzymes (like HGPRT) or increased expression of drug efflux pumps.[7]

The future of purine analog research is focused on:

-

Targeted Delivery: Developing pro-drugs or nanoparticle formulations to deliver the active compound more specifically to cancer cells, reducing systemic toxicity.

-

Overcoming Resistance: Designing new analogs that are less susceptible to known resistance mechanisms or co-administering them with agents that can re-sensitize resistant cells.

-

Novel Targets: Expanding the therapeutic utility of the purine scaffold beyond DNA synthesis. The success of purine-based kinase inhibitors is a prime example, and research into their potential as modulators of other signaling pathways is ongoing.[16][17]

Conclusion

Purine analogs are a mature yet dynamic class of therapeutic agents. Their history is a powerful illustration of rational drug design, where a deep understanding of cellular metabolism has been translated into life-saving medicines. From the foundational thiopurines to the newer generation of nucleoside analogs and targeted kinase inhibitors, the purine scaffold remains a privileged structure in medicinal chemistry. As our understanding of disease biology deepens, medicinal chemists will undoubtedly continue to unlock new potential from these remarkable molecular mimics.

References

-

6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. (2020). Gpatindia. Available at: [Link]

-

Eletskaya, B. Z., et al. (2024). A chemo-enzymatic synthesis of 9-(β-D-arabinofuranosyl)-2-fluoroadenine (Fludarabine) and 9-(β-D-arabinofuranosyl)-2-amino-6-methoxypurine (Nelarabine). ResearchGate. Available at: [Link]

-

Islam, M. R., et al. (2025). Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. ResearchGate. Available at: [Link]

-

GPAT Discussion Center. (2019). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 6‐Mercaptopurine 107. Available at: [Link]

- Minoja, F. (2004). A process for the preparation of fludarabine phosphate from 2-fluoroadenine. Google Patents.

- Hui, R. C. (1997). Process for the preparation of fludarabine or fludarabine phosphate from guanosine. Google Patents.

-

European Patent Office. (2003). A process for the preparation of fludarabine phosphate from 2-fluoroadenine. Google APIs. Available at: [Link]

-

BioPharma Notes. (2021). 6- Mercaptopurine. Available at: [Link]

-

Parsons, J., et al. (1998). Comparative effects of cladribine, fludarabine and pentostatin on nucleotide metabolism in T- and B-cell lines. International Journal of Biochemistry & Cell Biology, 30(7), 833-842. Available at: [Link]

-

Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. Available at: [Link]

-

Vempati, U. D., et al. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. ResearchGate. Available at: [Link]

-

Ramirez, A., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters, 12(4), 584-589. Available at: [Link]

-

Valdez, B. C., et al. (2016). Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells. Experimental Hematology, 44(6), 485-494.e2. Available at: [Link]

-

Valdez, B. C., et al. (2015). Comparison of the Cytotoxicity of Cladribine and Clofarabine When Combined with Fludarabine and Busulfan in AML Cells: Enhancement of Cytotoxicity with Epigenetic Modulators. ResearchGate. Available at: [Link]

-

Valdez, B. C., et al. (2015). Comparison of the Cytotoxicity of Cladribine and Clofarabine When Combined With Fludarabine and Busulfan in AML Cells. Experimental Hematology, 43(2), 123-132. Available at: [Link]

-

Lagunin, A., et al. (2008). Data Mining the NCI60 to Predict Generalized Cytotoxicity. Journal of Chemical Information and Modeling, 48(11), 2167-2175. Available at: [Link]

-

Zimm, S., et al. (1987). Modulation of thiopurine cytotoxicity in the HL-60 cell line by physiological concentrations of hypoxanthine. Cancer Research, 47(6), 1461-1465. Available at: [Link]

-

Liliemark, J., et al. (1997). Evaluation of purine and pyrimidine analogues in human tumor cells from patients with low-grade lymphoproliferative disorders using the FMCA. Leukemia & Lymphoma, 26(3-4), 317-323. Available at: [Link]

-

SciELO. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Available at: [Link]

-

Casalvieri, K. A., et al. (2020). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. Data in Brief, 31, 105869. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Google Patents [patents.google.com]

- 6. Comparative effects of cladribine, fludarabine and pentostatin on nucleotide metabolism in T- and B-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6- Mercaptopurine - BioPharma Notes [biopharmanotes.com]

- 8. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of thiopurine cytotoxicity in the HL-60 cell line by physiological concentrations of hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. CN102911230A - Synthesis method of fludarabine - Google Patents [patents.google.com]

- 16. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

Methodological & Application

Synthesis of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate from 2,6-dichloropurine: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, a valuable intermediate in the development of purine-based therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating experimental workflow.

Introduction: The Significance of N9-Alkylated Purines